

The Pharmacophore of Pim-1 Kinase Inhibitor 8: A Technical Guide

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Compound of Interest

Compound Name: *Pim-1 kinase inhibitor 8*

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This technical guide provides an in-depth analysis of the pharmacophore modeling of **Pim-1 kinase inhibitor 8**, a potent and selective inhibitor of the Pim-1 kinase, a key proto-oncogene implicated in various cancers. This document outlines the structural features, biological activity, and the underlying molecular interactions that govern its inhibitory mechanism. Detailed experimental protocols and a comprehensive overview of the Pim-1 signaling pathway are also provided to support further research and drug development efforts.

Introduction to Pim-1 Kinase and Inhibitor 8

The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.^[1] Its overexpression is frequently observed in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. **Pim-1 kinase inhibitor 8**, also referred to as compound 12 in the primary literature, has emerged as a potent inhibitor with an IC₅₀ of 14.3 nM.^{[2][3]} This pyridine-based compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines and in vivo tumor models.^[2]

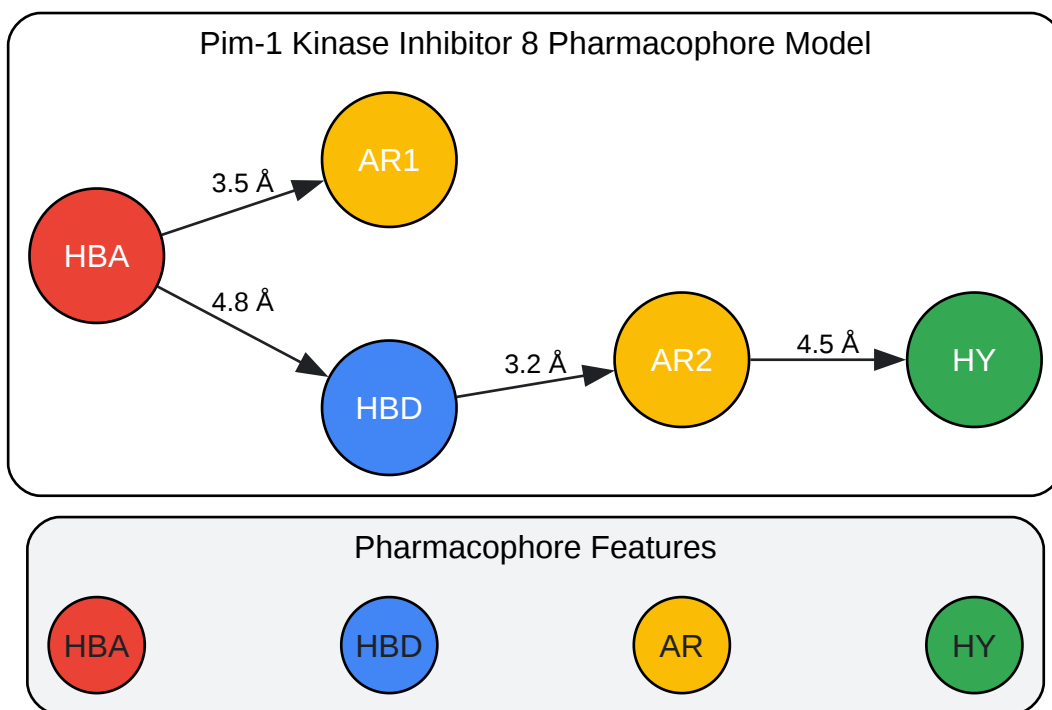
Pharmacophore Modeling of Pim-1 Kinase Inhibitor 8

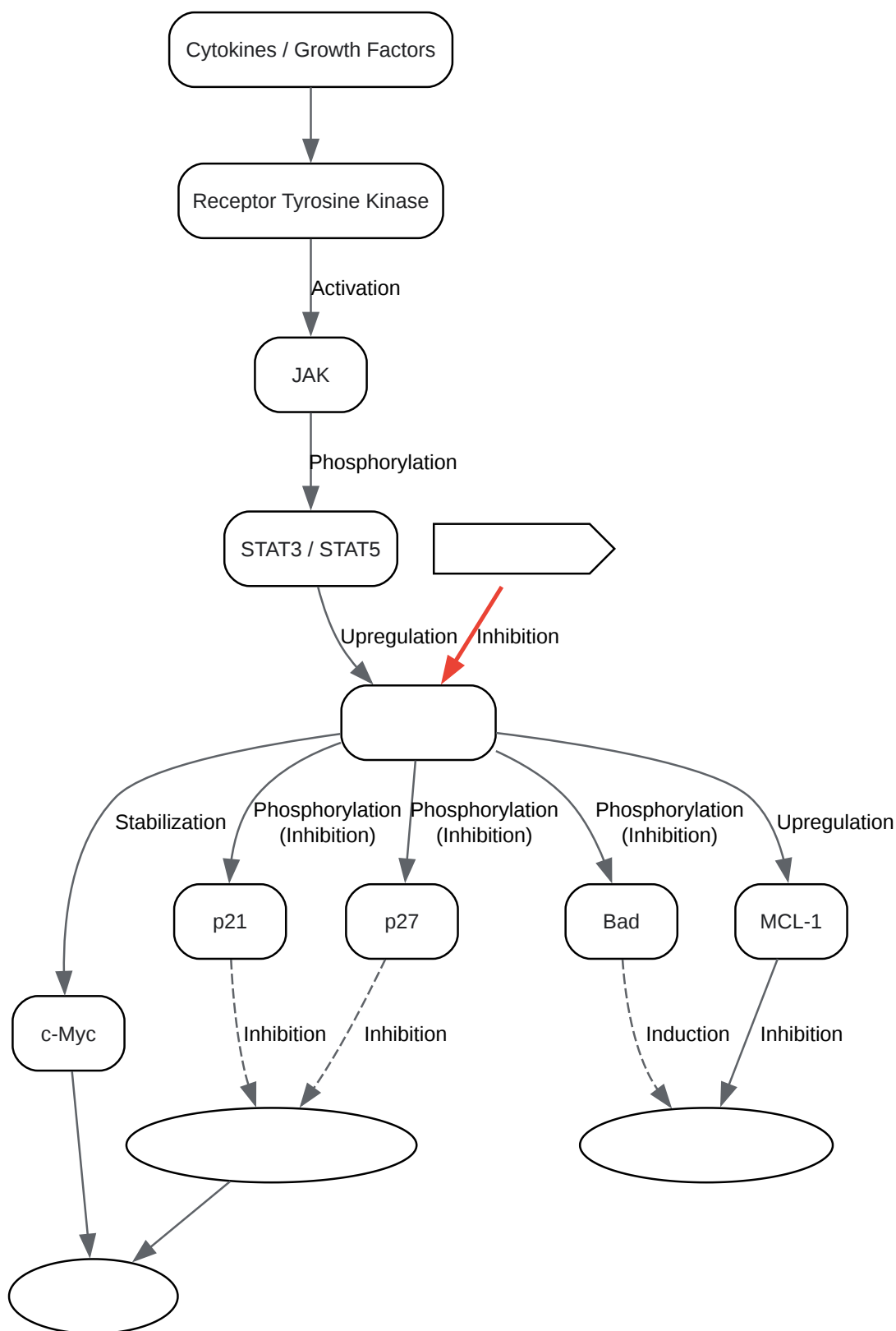
A pharmacophore model for **Pim-1 kinase inhibitor 8** was developed based on its key interaction features within the ATP-binding pocket of the Pim-1 kinase. This model highlights the essential chemical features required for potent inhibitory activity and serves as a blueprint for the design of novel Pim-1 inhibitors.

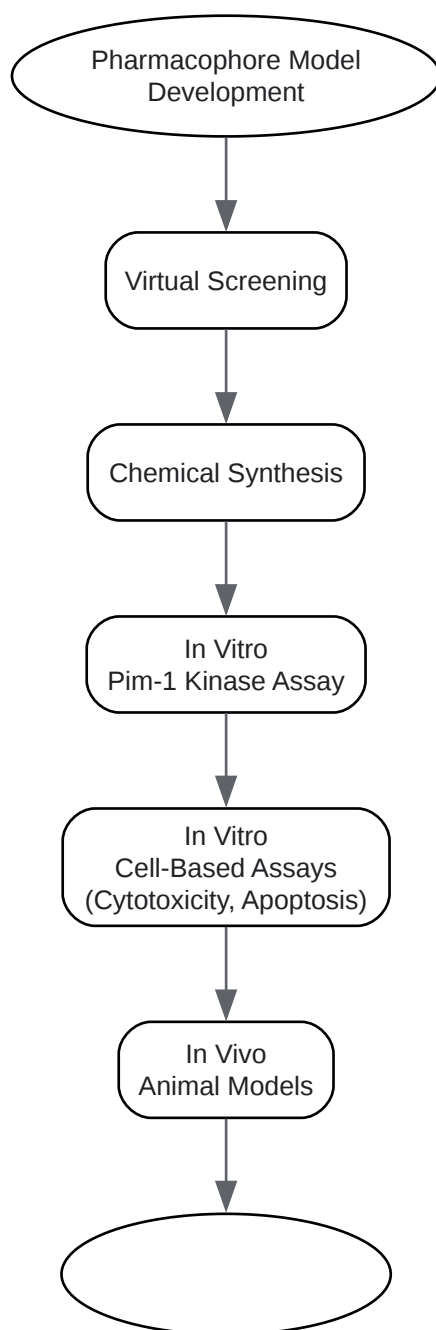
The pharmacophore model consists of the following key features:

- **One Hydrogen Bond Acceptor:** This feature is critical for the interaction with the hinge region of the kinase, specifically with the backbone amide of Val126. In inhibitor 8, the nitrile group serves as this acceptor.
- **One Hydrogen Bond Donor:** This feature interacts with the side chain of the catalytically important Lys67 residue. The amide NH group in the linker of inhibitor 8 fulfills this role.
- **Two Aromatic Rings:** These features establish crucial π - π stacking and hydrophobic interactions within the active site. The pyridine and the substituted phenyl rings of inhibitor 8 occupy these hydrophobic pockets.
- **One Hydrophobic Group:** This feature further contributes to the hydrophobic interactions within the binding site. The morpholine moiety of inhibitor 8 occupies a hydrophobic region.

The spatial arrangement of these features is critical for high-affinity binding. The following diagram illustrates the pharmacophore hypothesis for **Pim-1 kinase inhibitor 8**.







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